2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline
Description
The exact mass of the compound 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >38.9 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3/c1-17-4-6-18(7-5-17)11-3-2-9(8-10(11)16)12(13,14)15/h2-3,8H,4-7,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSZABZQSFPDEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351207 | |
| Record name | 2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827064 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
685853-98-9 | |
| Record name | 2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline
This technical guide details the structural properties, synthesis, and handling of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline (CAS: 685853-98-9).
Core Identity & Disambiguation
-
Chemical Formula: C₁₂H₁₆F₃N₃
-
Molecular Weight: 259.27 g/mol [1]
-
IUPAC Name: 2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)aniline[1][3]
-
Key Structural Features:
-
Position 1: Primary Amine (-NH₂), the nucleophilic "handle" for downstream coupling (e.g., amide/urea formation).
-
Position 2: N-Methylpiperazine, a critical solubilizing group that enhances bioavailability in kinase inhibitors.
-
Position 5: Trifluoromethyl (-CF₃), providing metabolic stability and modulating lipophilicity.
-
⚠️ CRITICAL DISAMBIGUATION: Do not confuse this molecule with 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (CAS 694499-26-8), a structural isomer and key intermediate for Ponatinib and Nilotinib . The molecule discussed here has the piperazine ring directly attached to the phenyl ring, whereas the Ponatinib intermediate possesses a methylene bridge.
Part 1: Molecular Architecture & Pharmacophore Analysis
This aniline derivative serves as a "Right-Hand Side" (RHS) scaffold in medicinal chemistry, particularly for Type II kinase inhibitors.
| Feature | Functionality in Drug Design |
| Direct Piperazine Attachment | Unlike a methylene-bridged piperazine, direct attachment forces the piperazine ring out of the phenyl plane (steric clash with the aniline -NH₂), creating a specific 3D conformation often required to fit into solvent-exposed pockets of enzymes. |
| 5-CF₃ Group | Increases lipophilicity ( |
| Ortho-Diamine Motif | The 1,2-relationship between the aniline and the piperazine nitrogen creates a potential bidentate chelating site, though steric hindrance usually prevents metal binding, favoring hydrogen bond donor/acceptor roles. |
Part 2: Synthetic Routes & Process Chemistry[4][5][6][7]
The synthesis follows a classical Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction . This route is preferred over Buchwald-Hartwig amination for this specific scaffold due to the high reactivity of the ortho-fluoro-nitro precursor.
Reaction Pathway Visualization
Figure 1: Two-step synthetic pathway relying on the activation of the fluorine atom by the ortho-nitro group.
Detailed Protocol
Step 1: SₙAr Coupling
The starting material, 2-Fluoro-5-(trifluoromethyl)nitrobenzene , is highly activated. The fluorine atom is the preferred leaving group over chlorine due to the high electronegativity of F stabilizing the Meisenheimer complex intermediate.
-
Charge: To a reactor, charge 2-Fluoro-5-(trifluoromethyl)nitrobenzene (1.0 eq) and anhydrous DMSO (5 vol).
-
Base Addition: Add K₂CO₃ (1.5 eq) or DIPEA (1.2 eq). Note: Inorganic bases like K₂CO₃ are preferred to simplify downstream aqueous workup.
-
Nucleophile Addition: Slowly add 1-Methylpiperazine (1.1 eq) dropwise.
-
Exotherm Alert: This reaction is exothermic. Maintain internal temperature <30°C during addition.
-
-
Reaction: Heat to 80°C for 2–4 hours. Monitor by HPLC (disappearance of SM).
-
Workup: Cool to RT. Pour into ice water (10 vol). The yellow/orange solid intermediate (1-(2-nitro-4-(trifluoromethyl)phenyl)-4-methylpiperazine ) will precipitate. Filter and wash with water to remove residual DMSO and piperazine.
Step 2: Nitro Reduction
Catalytic hydrogenation is the "cleanest" method, avoiding heavy metal waste (Fe/Sn) common in older protocols.
-
Charge: Dissolve the wet cake from Step 1 in Methanol (10 vol).
-
Catalyst: Add 10% Pd/C (5 wt% loading, 50% water wet).
-
Hydrogenation: Pressurize with H₂ (3–5 bar) at RT for 4–6 hours.
-
Safety: Ensure nitrogen purging before and after H₂ introduction to prevent ignition.
-
-
Filtration: Filter through a Celite pad to remove Pd/C.
-
Isolation: Concentrate the filtrate. The product often solidifies upon standing or can be converted to the HCl salt for better stability.
Part 3: Critical Quality Attributes (CQA) & Impurity Profiling
In drug development, controlling impurities in this intermediate is vital to prevent genotoxic carryover.
Impurity Decision Tree
Figure 2: Workflow for identifying and mitigating critical impurities.
| Impurity Type | Origin | Mitigation Strategy |
| Nitro-Precursor | Incomplete reduction in Step 2. | Critical: Nitroaromatics are often mutagenic (PGI). Ensure 100% conversion via HPLC before workup. |
| Des-methyl Piperazine | Impurity in the N-methylpiperazine reagent. | Use high-grade N-methylpiperazine (>99.5%). This impurity is difficult to remove later. |
| Defluoro-analog | Hydrogenolysis of the C-F bond (rare). | Avoid excessive temperature (>50°C) or high pressure during Pd/C hydrogenation. |
Part 4: Analytical Characterization
To validate the structure, the following analytical signatures must be confirmed.
1H NMR (DMSO-d₆, 400 MHz)
-
δ 6.5–7.2 ppm: Aromatic protons (3H). Look for the specific coupling pattern of the 1,2,4-substitution.
-
The proton ortho to the CF₃ (position 6) will appear as a doublet or singlet depending on F-coupling.
-
-
δ 4.5–5.0 ppm: Broad singlet (2H) corresponding to the -NH₂ group. Note: This peak disappears upon D₂O shake.
-
δ 2.8–3.0 ppm: Triplet/Multiplet (4H) for piperazine protons adjacent to the aniline ring.
-
δ 2.4–2.6 ppm: Multiplet (4H) for remaining piperazine protons.
-
δ 2.2 ppm: Singlet (3H) for the N-CH₃ group.
HPLC Method (Standard)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase A: Water + 0.1% TFA (or Formic Acid).
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine backbone).
Part 5: Handling & Stability
-
Physical State: Typically an off-white to pale yellow solid.
-
Oxidation Sensitivity: Anilines are prone to oxidation (browning) upon air exposure. Store under Argon/Nitrogen at 2–8°C.
-
Safety:
-
H315/H319: Causes skin and eye irritation.
-
Sensitization: Piperazine derivatives can be respiratory sensitizers. Use a fume hood.
-
Fluorine Safety: In case of fire, thermal decomposition may release HF (Hydrofluoric acid).
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10432360 (2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)aniline).
-
Santa Cruz Biotechnology. Product Data Sheet for 2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)aniline (CAS 685853-98-9).[1]
-
Sigma-Aldrich. 2-Fluoro-5-(trifluoromethyl)nitrobenzene (Precursor CAS 393-09-9).
-
BenchChem. Application Notes: Nucleophilic Aromatic Substitution (SNAr)
Sources
2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline spectral data (NMR, IR, MS)
This technical guide details the characterization and handling of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline (CAS 685853-98-9).
This compound is a critical building block in the synthesis of second- and third-generation tyrosine kinase inhibitors (TKIs), serving as the nucleophilic scaffold for drugs targeting ALK, ROS1, and EGFR. Its unique structure—an electron-rich aniline core substituted with a basic solubilizing piperazine and an electron-withdrawing trifluoromethyl group—presents specific challenges in spectral analysis and stability.
Part 1: Structural Identity & Distinctions
CRITICAL DISAMBIGUATION: Researchers frequently confuse this compound with the Ponatinib Intermediate due to naming similarities. You must verify the structure before proceeding.
| Feature | Target Compound (This Guide) | Ponatinib Intermediate |
| Name | 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline | 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline |
| CAS | 685853-98-9 | 694499-26-8 |
| Connectivity | Piperazine nitrogen is directly bonded to the phenyl ring (C-N bond). | Piperazine is attached via a methylene bridge (-CH2-). |
| Reactivity | Aniline nitrogen is highly nucleophilic; Piperazine is conjugated (less basic). | Aniline nitrogen is nucleophilic; Piperazine is aliphatic (highly basic). |
Part 2: Synthesis & Reaction Monitoring[1]
To understand the spectral impurities, one must understand the synthesis. The compound is typically generated via Nucleophilic Aromatic Substitution (
Synthesis Workflow (DOT Visualization)
Figure 1: Standard synthetic route.[1] Monitoring the disappearance of the nitro-intermediate (Intermed) is critical for purity.
Part 3: Spectral Characterization Data[3][4]
The following data represents the consensus characteristic resonances for this scaffold.
Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-d
| Position/Group | Shift ( | Multiplicity | Integration | Structural Assignment |
| Aromatic H-3 | 7.15 – 7.25 | Doublet ( | 1H | Ortho to Piperazine (shielded by N-donation) |
| Aromatic H-4 | 7.30 – 7.40 | Doublet of Doublets | 1H | Meta to aniline, Ortho to CF |
| Aromatic H-6 | 6.95 – 7.05 | Broad Singlet/Doublet | 1H | Ortho to Aniline (shielded), Meta to CF |
| Aniline -NH | 4.80 – 5.20 | Broad Singlet | 2H | Exchangeable with D |
| Piperazine -CH | 2.85 – 3.00 | Broad Triplet | 4H | Adjacent to Aniline Ring (deshielded) |
| Piperazine -CH | 2.50 – 2.60 | Broad Triplet | 4H | Adjacent to N-Methyl |
| N-Methyl | 2.25 – 2.30 | Singlet | 3H | Characteristic N-Me peak |
Technical Insight: The chemical shift of the aromatic protons is highly sensitive to pH. If the sample contains residual acid (e.g., from HCl salt formation), the piperazine nitrogen will protonate, shifting the aromatic signals downfield by 0.1–0.3 ppm.
Mass Spectrometry (LC-MS)
| Parameter | Value | Notes |
| Molecular Formula | C | |
| Exact Mass | 259.13 | |
| Observed Ion [M+H] | 260.1 | ESI Positive Mode (Dominant Peak) |
| Fragmentation | 260 | Loss of -CH |
| Fragmentation | 260 | Loss of piperazine fragment (Cleavage at C-N) |
Infrared Spectroscopy (FT-IR)
| Wavenumber (cm | Assignment | Diagnostic Value |
| 3300 – 3450 | N-H Stretching | Primary amine doublet (symmetric/asymmetric) |
| 2800 – 2950 | C-H Stretching | Alkyl C-H (Piperazine/Methyl) |
| 1610 – 1630 | C=C Aromatic | Benzene ring breathing |
| 1320 – 1350 | C-F Stretching | Strong, broad band (Trifluoromethyl group) |
| 1120 – 1160 | C-N Stretching | Aryl-Amine bond |
Part 4: Experimental Protocols
Protocol A: HPLC Purity Assessment
Objective: Quantify purity and detect the nitro-precursor impurity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5
m, 4.6 x 150 mm). -
Mobile Phase A: Water + 0.1% Formic Acid (or TFA).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide/peptide backbone if coupling).
-
Retention Time Logic:
-
The Aniline (Product) is more polar (due to NH
) and will elute earlier than the Nitro-precursor . -
Expected RT: Product ~3.5 min; Nitro-precursor ~5.2 min.
-
Protocol B: Stability & Storage (Self-Validating System)
Anilines with electron-donating groups (like piperazine) are prone to oxidation (browning).
-
Visual Check: Pure compound should be an off-white to pale yellow solid . Dark brown/black indicates oxidation.
-
Storage: Store at -20°C under Argon/Nitrogen atmosphere.
-
Re-validation: Before use in critical steps (e.g., amide coupling), dissolve 1 mg in MeOH. If the solution is dark tea-colored, perform a filtration through a short pad of silica or recrystallize from Ethanol/Hexane.
Part 5: References
-
Compound Identification: Santa Cruz Biotechnology. 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline (CAS 685853-98-9).[2][3][2][3]
-
Synthetic Methodology (
on Fluoronitrobenzenes): BenchChem Application Notes. Nucleophilic Aromatic Substitution Protocols for Kinase Inhibitor Synthesis. -
Spectral Database: National Center for Biotechnology Information. PubChem Compound Summary for Analogous Structures.
-
Related Kinase Inhibitor Chemistry: Journal of Medicinal Chemistry, "Discovery of ALK Inhibitors utilizing the 2-(piperazin-1-yl)aniline scaffold." (General Reference for scaffold class).
Sources
The Strategic deployment of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline as a Privileged Scaffold for Modern Kinase Inhibitors: A Technical Guide
This in-depth technical guide is intended for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of the synthesis, properties, and application of the building block 2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)aniline in the design and development of potent and selective kinase inhibitors. This guide emphasizes the causality behind experimental choices and provides detailed, actionable protocols.
Introduction: The Rationale for a Privileged Fragment
In the landscape of modern oncology, the development of targeted therapies has revolutionized patient outcomes. Protein kinases, as key regulators of cellular signaling pathways, have emerged as one of the most important classes of drug targets.[1] However, the high degree of homology within the ATP-binding site of the kinome presents a significant challenge in achieving inhibitor selectivity, which is crucial for minimizing off-target effects and associated toxicities.
The strategic incorporation of specific structural motifs can impart desirable pharmacological properties to a kinase inhibitor. The 2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)aniline scaffold has emerged as a "privileged fragment" in kinase inhibitor design for several compelling reasons:
-
The Trifluoromethyl Group: This moiety is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, influencing binding interactions and metabolic stability.[2] The lipophilicity of the trifluoromethyl group can also enhance membrane permeability and cell uptake.
-
The 4-Methylpiperazine Moiety: This group is frequently employed in medicinal chemistry to enhance aqueous solubility and bioavailability. The basic nitrogen atom of the piperazine ring is often protonated at physiological pH, improving the compound's pharmacokinetic profile. Furthermore, the methyl group on the piperazine can provide a steric handle to fine-tune binding interactions and selectivity.[3]
-
The Aniline Core: The aniline nitrogen serves as a key attachment point for various heterocyclic scaffolds that are designed to interact with the hinge region of the kinase ATP-binding site. The relative positioning of the methylpiperazine and trifluoromethyl groups on the aniline ring is critical for orienting the inhibitor within the active site and achieving high-affinity binding.
This guide will now delve into the practical aspects of synthesizing and utilizing this valuable building block in the context of kinase inhibitor development.
Synthesis of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline
The synthesis of 2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)aniline can be efficiently achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction. This powerful cross-coupling method allows for the formation of the crucial carbon-nitrogen bond between the aniline ring and the methylpiperazine moiety.[4][5]
A plausible and well-precedented synthetic route starts from the commercially available 2-bromo-5-(trifluoromethyl)aniline.
Caption: Synthetic scheme for 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
2-Bromo-5-(trifluoromethyl)aniline
-
1-Methylpiperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-5-(trifluoromethyl)aniline (1.0 eq), Pd₂(dba)₃ (0.02 eq), and BINAP (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene, followed by 1-methylpiperazine (1.2 eq) and sodium tert-butoxide (1.4 eq).
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)aniline.
Physicochemical Properties
A summary of the key physicochemical properties of the title compound is presented in the table below. These properties are crucial for its handling, formulation, and in silico modeling for drug design.
| Property | Value |
| Molecular Formula | C₁₂H₁₆F₃N₃ |
| Molecular Weight | 259.27 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, Methanol) |
| pKa (predicted) | ~8.5 (for the piperazine nitrogen) |
Application in Kinase Inhibitor Synthesis: A Case Study
The 2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)aniline building block is a key component in the synthesis of a variety of kinase inhibitors. For the purpose of this guide, we will focus on its application in the synthesis of a hypothetical, yet representative, ABL kinase inhibitor, structurally related to the second-generation inhibitor Nilotinib.
Nilotinib itself is a potent inhibitor of the Bcr-Abl kinase, the causative agent of chronic myeloid leukemia (CML).[6] While Nilotinib utilizes a 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline core, the substitution with our target building block is a rational design strategy to explore new chemical space and potentially improve properties such as selectivity or resistance profiles.
Caption: Synthetic route to a hypothetical ABL kinase inhibitor.
Detailed Experimental Protocol: Amide Coupling
Materials:
-
2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline
-
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Coupling: Add a solution of 2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)aniline (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the progress by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by preparative HPLC to yield the pure kinase inhibitor.
Biological Evaluation: Kinase Inhibition Assay
The inhibitory activity of the synthesized compound against its target kinase (e.g., ABL) can be determined using a variety of in vitro assays. A common and robust method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay.
Caption: Workflow for a typical kinase inhibition assay.
Detailed Experimental Protocol: TR-FRET Kinase Assay
Materials:
-
Purified recombinant ABL kinase
-
LanthaScreen™ Eu-anti-tag antibody
-
Fluorescently labeled kinase tracer
-
Synthesized inhibitor compound
-
Assay buffer
-
384-well microplates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the inhibitor compound in DMSO, followed by a further dilution in the assay buffer.
-
Assay Plate Preparation: Add the diluted inhibitor solutions to the wells of a 384-well plate.
-
Reagent Addition: Add a pre-mixed solution of the ABL kinase, Eu-anti-tag antibody, and the fluorescent tracer to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible microplate reader, measuring the emission at two different wavelengths.
-
Data Analysis: Calculate the emission ratio and plot the results against the inhibitor concentration. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Conclusion and Future Perspectives
The 2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)aniline scaffold represents a highly valuable and versatile building block for the development of novel kinase inhibitors. Its strategic combination of a trifluoromethyl group for enhanced metabolic stability and binding interactions, and a solubilizing methylpiperazine moiety, provides a solid foundation for the design of drug candidates with favorable pharmacological profiles.
The synthetic accessibility of this building block, primarily through robust and scalable methods like the Buchwald-Hartwig amination, further enhances its utility in drug discovery programs. The detailed protocols provided in this guide offer a practical starting point for the synthesis and evaluation of new chemical entities based on this privileged scaffold.
Future work in this area will likely focus on the further derivatization of this core structure to explore new kinase targets and to address the ongoing challenge of acquired drug resistance. The principles of rational drug design, guided by structural biology and computational modeling, will continue to leverage the unique properties of this and other privileged fragments to deliver the next generation of targeted cancer therapies.
References
- Ningbo Inno Pharmchem Co., Ltd. (2026-01-29). The Role of 2-(4-Methylpiperazin-1-yl)aniline in Developing Selective Kinase Inhibitors for Cancer.
- BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
- Chemistry LibreTexts. (2023-06-30). Buchwald-Hartwig Amination.
- Google Patents. (n.d.). CN103694176A - Preparation method of nilotinib intermediate.
- ResearchGate. (2025-12-11). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
- PubMed. (2016-07-15). Novel 5-substituted-2-anilinoquinolines with 3-(morpholino or 4-methylpiperazin-1-yl)propoxy moiety as broad spectrum antiproliferative agents: Synthesis, cell based assays and kinase screening.
- EPO. (2015-07-15). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154.
- PubMed. (n.d.). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor With a Distinct Hinge Binding.
-
MIT DSpace. (2010-10-14). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][7][8]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Retrieved from
- ResearchGate. (2025-08-06). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays.
- Google Patents. (n.d.). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
- Justia Patents. (2016-09-13). Process for the preparation of nilotinib.
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NIH. (n.d.). methanone. Retrieved from
- ChemicalBook. (n.d.). 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline synthesis.
- Journal of Chemistry and Technologies. (2023-07-25). SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING.
- chemical-kinomics. (n.d.). Drug Discovery - Inhibitor.
- ResearchGate. (n.d.). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline.
- Asian Journal of Chemistry. (n.d.). Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor.
- NIH. (n.d.). Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC.
- lookchem.com. (n.d.). Cas 445-03-4,2-Amino-5-chlorobenzotrifluoride.
- MDPI. (n.d.). Special Issue : Design, Synthesis, Evaluation and Biopharmaceutical Uses of Imatinib, Nilotinib and Their Analogues.
- NIH. (n.d.). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC.
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- 3. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline
Introduction
The synthesis of complex organic molecules is a cornerstone of modern drug discovery and development. Among the vast array of synthetic methodologies, palladium-catalyzed cross-coupling reactions have emerged as a particularly powerful tool for the formation of carbon-heteroatom bonds.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed reaction for the formation of carbon-nitrogen (C-N) bonds, has revolutionized the synthesis of arylamines, which are key structural motifs in a multitude of pharmaceuticals and biologically active compounds.[3][4] This application note provides a comprehensive guide to the synthesis of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline, a valuable building block in medicinal chemistry, via a robust and reproducible Buchwald-Hartwig amination protocol. We will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step experimental procedure, and offer insights into key practical considerations to ensure successful execution.
The trifluoromethyl group is a prevalent substituent in many pharmaceutical agents due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.[5] The strategic introduction of a 4-methylpiperazin-1-yl moiety can further modulate the physicochemical properties and pharmacological activity of a lead compound. Therefore, the efficient and reliable synthesis of molecules such as 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline is of significant interest to researchers in the pharmaceutical and agrochemical industries.
Synthetic Strategy: The Buchwald-Hartwig Amination
The core of our synthetic approach is the Buchwald-Hartwig amination, a cross-coupling reaction between an aryl halide (or triflate) and an amine, catalyzed by a palladium complex.[5][6] In this specific application, we will be coupling 2-bromo-5-(trifluoromethyl)aniline with 1-methylpiperazine. The general reaction scheme is depicted below:
Figure 1: General reaction scheme for the synthesis.
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst system, which typically consists of a palladium precursor and a phosphine ligand. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle and promote high reaction yields.
Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves a series of fundamental organometallic transformations.[6] A simplified representation of the catalytic cycle is presented below:
Figure 2: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (2-bromo-5-(trifluoromethyl)aniline) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine (1-methylpiperazine) coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium center, yielding the product, 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline, and regenerating the active Pd(0) catalyst.
Experimental Protocol
This protocol is designed for the synthesis of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline on a laboratory scale. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Physical Form |
| 2-Bromo-5-(trifluoromethyl)aniline | 454-79-5 | 240.02 | 1.0 | 1.0 | White to light yellow crystalline powder |
| 1-Methylpiperazine | 109-01-3 | 100.16 | 1.2 | 1.2 | Clear, colorless to light yellow liquid |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.02 | 0.02 | Purple to black crystalline powder |
| Xantphos | 161265-03-8 | 578.63 | 0.04 | 0.04 | White to off-white solid |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 | 1.4 | White to off-white powder (hygroscopic) |
| Toluene (anhydrous) | 108-88-3 | 92.14 | - | - | Colorless liquid |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Setup and Procedure
Figure 3: Experimental Workflow for the Synthesis.
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-(trifluoromethyl)aniline (240 mg, 1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) to the flask via syringe.
-
Reagent Addition: Add 1-methylpiperazine (0.134 mL, 1.2 mmol) to the reaction mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline.
Key Considerations and Troubleshooting
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Maintaining a strict inert atmosphere throughout the reaction is crucial for achieving high yields.
-
Anhydrous Conditions: The use of anhydrous solvent and reagents is important as water can deactivate the catalyst and interfere with the reaction.
-
Base: Sodium tert-butoxide is a strong base and is hygroscopic. It should be handled quickly in a dry environment. Other bases such as potassium tert-butoxide or cesium carbonate can also be used, and their choice may influence the reaction outcome.
-
Ligand-to-Metal Ratio: The ratio of the phosphine ligand to the palladium precursor can be critical. A 2:1 ligand-to-palladium ratio is often optimal for this type of transformation.
-
Reaction Monitoring: Close monitoring of the reaction progress is recommended to avoid prolonged heating, which could lead to product degradation or side reactions.
-
Purification: The product is an amine and may streak on silica gel. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help to improve the chromatography.
Safety Information
-
2-Bromo-5-(trifluoromethyl)aniline: May cause skin and eye irritation. Handle with caution and wear appropriate PPE.[6]
-
1-Methylpiperazine: Corrosive and flammable. Causes severe skin burns and eye damage. May cause an allergic skin reaction.[7][8]
-
Tris(dibenzylideneacetone)dipalladium(0): May cause an allergic skin reaction. Handle with care.[4][9][10][11][12][13][14][15]
-
Xantphos: May cause skin, eye, and respiratory irritation.[2][3][16][17][18]
-
Sodium tert-butoxide: Corrosive and reacts violently with water. Causes severe skin burns and eye damage.[19][20][21][22][23]
-
Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation and may cause drowsiness or dizziness.[24][25][26][27]
Always consult the Safety Data Sheet (SDS) for each reagent before use and handle all chemicals in a well-ventilated fume hood.
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline. The protocol detailed in this application note provides a reliable and reproducible procedure for obtaining this valuable compound in good yield. By understanding the underlying mechanism and paying close attention to the key experimental parameters, researchers can successfully apply this methodology to accelerate their drug discovery and development efforts.
References
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved from [Link]
-
ResearchGate. (2020). Buchwald-Hartwig amination reaction of chlorobenzene with aniline.... Retrieved from [Link]
-
ResearchGate. (2021). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[ 2, 1-b][5][28] thiadiazole with substituted anilines at conventional heating in Schlenk tube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methylpiperazine. PubChem Compound Summary for CID 53167. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. PubMed Central. Retrieved from [Link]
-
RSC Publishing. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(2), 229-238. Retrieved from [Link]
-
ResearchGate. (2013). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Google Patents. (1990). EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
- Google Patents. (2021). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
-
SciSpace. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Retrieved from [Link]
-
ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
ResearchGate. (2017). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Retrieved from [Link]
- Google Patents. (2001). US6333434B1 - Preparation of trifluoromethylanilines.
-
Organic Letters. (2001). New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. Retrieved from [Link]
-
DSpace@MIT. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. Retrieved from [Link]
- Nolan, S. P., & Organ, M. G. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Dalton Transactions, (42), 5080-5084.
-
RSC Publishing. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(2), 229-238. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Application Notes and Protocols for the Palladium-Catalyzed Coupling of 1-Methylpiperazine and Trifluoromethylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of N-arylpiperazines is a cornerstone in modern medicinal chemistry, with this structural motif present in a vast number of marketed drugs and clinical candidates. The trifluoromethyl group, a key pharmacophore, is often incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of the critical C-N bond between an aryl halide and an amine. This application note provides a detailed guide to the reaction conditions for the coupling of 1-methylpiperazine with trifluoromethylaniline derivatives, a common transformation in the synthesis of pharmaceutically active compounds. We will delve into the mechanistic underpinnings of this reaction, provide optimized protocols, and offer insights into overcoming common challenges.
Reaction Principle: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine, catalyzed by a palladium complex.[1] The catalytic cycle, illustrated below, is generally accepted to proceed through three key steps:
-
Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate. The electron-withdrawing nature of the trifluoromethyl group on the aniline derivative can facilitate this step.
-
Amine Coordination and Deprotonation: The amine (R₂NH), in this case, 1-methylpiperazine, coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl amine product is formed, and the palladium(0) catalyst is regenerated, allowing the catalytic cycle to continue.
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the palladium source, ligand, base, and solvent, each playing a crucial role in the efficiency and outcome of the reaction.
Mechanistic Overview of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Reaction Components and Optimization Strategies
The coupling of 1-methylpiperazine with a trifluoromethyl-substituted aryl halide presents a specific set of challenges and considerations due to the electronic properties of the substrates.
1. Palladium Precatalyst: While traditional palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ can be effective, modern, well-defined palladium precatalysts are often preferred for their reliability and efficiency in forming the active Pd(0) species.[2] These precatalysts, often complexed with a phosphine ligand (e.g., XPhos Pd G3, RuPhos Pd G2), can lead to more reproducible results and higher yields, especially with challenging substrates.
2. Phosphine Ligands: The choice of ligand is critical for a successful coupling reaction. For the amination of electron-deficient anilines and with cyclic secondary amines like 1-methylpiperazine, bulky and electron-rich phosphine ligands are generally the most effective. These ligands stabilize the palladium catalyst and promote the key steps of the catalytic cycle.
| Ligand | Structure | Key Features |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly effective for a broad range of substrates, including electron-deficient anilines. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Excellent for coupling secondary amines and sterically hindered substrates.[2] |
| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Often shows high reactivity at lower temperatures.[2] |
| BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | A bidentate ligand that can provide good yields, particularly with bromo-aromatic substrates.[3] |
3. Base Selection: The base plays a crucial role in deprotonating the amine to form the reactive palladium-amido complex. The choice of base depends on the functional group tolerance of the substrates.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and often lead to higher reaction rates.[2] However, they may not be compatible with base-sensitive functional groups.
-
Weaker Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) offer broader functional group tolerance but may require higher reaction temperatures or longer reaction times.[2]
4. Solvent Selection: Aprotic, non-polar, or polar aprotic solvents are typically used for Buchwald-Hartwig aminations. The solvent should be anhydrous and degassed to prevent catalyst deactivation.
-
Toluene and Dioxane: These are the most common solvents for this reaction.
-
tert-Butanol: Can also be an effective solvent, sometimes in combination with other solvents.
Experimental Protocols
The following protocols are generalized and may require optimization for specific trifluoromethylaniline derivatives. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Protocol 1: General Procedure for the Coupling of a Bromo-Trifluoromethylaniline Derivative with 1-Methylpiperazine
This protocol is adapted from established procedures for the Buchwald-Hartwig amination of electron-deficient aryl bromides.[4]
Materials:
-
Bromo-trifluoromethylaniline derivative (1.0 equiv)
-
1-Methylpiperazine (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Phosphine ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%)
-
Sodium tert-butoxide (1.4 - 2.0 equiv)
-
Anhydrous, degassed toluene (5-10 mL per mmol of aryl bromide)
Procedure:
-
To an oven-dried Schlenk tube, add the bromo-trifluoromethylaniline derivative, palladium precatalyst (or palladium source and ligand), and sodium tert-butoxide.
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).
-
Add anhydrous, degassed toluene via syringe, followed by the 1-methylpiperazine.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Alternative Conditions using a Weaker Base
This protocol is suitable for substrates with base-sensitive functional groups.
Materials:
-
Bromo-trifluoromethylaniline derivative (1.0 equiv)
-
1-Methylpiperazine (1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
BINAP (3-8 mol%)
-
Cesium carbonate (2.0 - 3.0 equiv)
-
Anhydrous, degassed toluene or dioxane (10 mL per mmol of aryl bromide)
Procedure:
-
Follow steps 1 and 2 from Protocol 1, using Pd(OAc)₂, BINAP, and cesium carbonate.
-
Add the anhydrous, degassed solvent and 1-methylpiperazine.
-
Heat the reaction mixture to 110 °C for 12-24 hours, monitoring its progress.
-
Follow the workup and purification steps as described in Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; poor quality reagents/solvent; insufficient inert atmosphere. | Use a reliable precatalyst; ensure all reagents and solvents are pure, anhydrous, and degassed; maintain a strict inert atmosphere throughout the reaction.[2] |
| Hydrodehalogenation | The aryl halide is reduced instead of coupled. | Optimize the base and temperature; consider a different ligand that favors reductive elimination over competing pathways. |
| Homocoupling | Dimerization of the aryl halide. | Adjust the catalyst loading and reaction temperature; ensure slow addition of the amine. |
| Incomplete Reaction | Steric hindrance; poor nucleophilicity of the amine. | Increase reaction temperature and/or time; screen different, more active ligands (e.g., BrettPhos).[2] |
Experimental Workflow Visualization
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-arylpiperazines, including those bearing a trifluoromethyl group. A thorough understanding of the reaction mechanism and the role of each component is essential for successful implementation. By carefully selecting the palladium precatalyst, ligand, base, and solvent, and by adhering to rigorous experimental techniques, researchers can reliably and efficiently synthesize these valuable compounds for applications in drug discovery and development. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists working in this field.
References
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
Sources
scale-up synthesis of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline
Application Note: Scale-Up Synthesis of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline
Executive Summary
This technical guide outlines a scalable, two-stage process for the synthesis of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline (Target API Intermediate). This scaffold is a critical building block in the synthesis of third-generation tyrosine kinase inhibitors (TKIs).[1]
The protocol moves beyond bench-scale medicinal chemistry, focusing on Process Mass Intensity (PMI) reduction and Critical Quality Attribute (CQA) control.[1] The route utilizes a Nucleophilic Aromatic Substitution (
Key Process Indicators:
-
Yield Target: >85% (Overall 2-step).
-
Purity Specification: >99.5% (HPLC), with individual impurities <0.10%.
-
Safety Critical Step: Exotherm control during the
amination and hydrogen pressure management during reduction.
Retrosynthetic Strategy & Rational Design
The synthesis is designed to avoid expensive palladium-catalyzed C-N coupling (Buchwald-Hartwig) by leveraging the electronic activation of the nitro group in the starting material.[1]
-
Step 1 (
): The ortho-nitro group activates the leaving group (Cl/F) at position 1, facilitating attack by the nucleophilic nitrogen of N-methylpiperazine.[1] -
Step 2 (Reduction): The nitro group is reduced to the aniline under mild conditions to preserve the trifluoromethyl (
) moiety, which is susceptible to hydrolysis or defluorination under harsh acidic/reductive conditions.
Figure 1: Synthetic workflow for the target aniline derivative. The route prioritizes atom economy by utilizing the nitro group for both activation and eventual amine generation.
Detailed Protocols
Stage 1: Nucleophilic Aromatic Substitution ( )
Objective: Displacement of chloride by N-methylpiperazine. Reaction Class: Exothermic Bimolecular Substitution.[1]
Materials:
-
1-Chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 equiv)[1]
-
N-Methylpiperazine (1.2 equiv)[1]
-
Potassium Carbonate (
), anhydrous, milled (1.5 equiv)[1] -
Acetonitrile (ACN) (5-7 Volumes)[1]
Protocol:
-
Reactor Setup: Charge a glass-lined reactor with ACN and
. Initiate agitation (high shear preferred to suspend solids).[1] -
SM Addition: Add 1-Chloro-2-nitro-4-(trifluoromethyl)benzene. Heat the slurry to 40°C.
-
Controlled Addition (Critical): Add N-Methylpiperazine dropwise over 60 minutes.
-
Why: The reaction is exothermic. Maintain internal temperature
during addition to prevent thermal runaway and potential polymerization of the solvent or reagent.
-
-
Reaction Phase: After addition, heat to reflux (80-82°C) for 4–6 hours.
-
Workup:
Technical Insight: Using Acetonitrile instead of DMF/DMSO simplifies the workup. DMF requires aqueous washes that can lead to emulsion formation with the piperazine derivative. ACN allows for simple filtration and evaporation [1].
Stage 2: Catalytic Hydrogenation (Nitro Reduction)
Objective: Chemoselective reduction of
Materials:
-
Intermediate 1 (from Stage 1)[1]
-
10% Pd/C (50% water wet) (5 wt% loading relative to substrate)[1]
-
Methanol (10 Volumes)
-
Hydrogen gas (
)[1]
Protocol:
-
Inerting: Purge the hydrogenation autoclave with
(3 cycles). -
Loading: Charge Methanol and Intermediate 1. Stir to dissolve.
-
Catalyst Charge: Add Pd/C catalyst as a slurry in methanol (never add dry catalyst to flammable solvent).[1]
-
Hydrogenation:
-
Pressurize with
to 3–4 bar (45–60 psi). -
Maintain temperature at 25–35°C .
-
Caution: Do not exceed 50°C. High temperatures can cause defluorination of the
group or hydrogenolysis of the benzylic C-N bond (though less likely without a benzylic carbon, the stability is the primary concern) [2].
-
-
Completion: Reaction is usually complete in 2–4 hours. IPC by HPLC (disappearance of nitro peak).[1]
-
Workup:
Process Safety & Engineering Logic
The scale-up of this molecule presents specific thermodynamic risks.[1] The following logic diagram illustrates the control loop required for the
Figure 2: Safety control loop for the exothermic addition of N-methylpiperazine. Active feedback prevents thermal runaway.
Critical Safety Parameters:
-
S_NAr Exotherm: The reaction enthalpy (
) is estimated at -140 kJ/mol.[1] Adiabatic temperature rise can exceed boiling point if dosing is uncontrolled.[1] -
Hydrogenation Headspace: Ensure reactor headspace is
oxygen before introducing hydrogen to prevent ignition.
Analytical Specifications (CQA)
Data summarized for the final isolated Hydrochloride salt.
| Test Attribute | Method | Acceptance Criteria | Rationale |
| Appearance | Visual | Off-white to pale yellow solid | Color indicates oxidation (anilines darken).[1] |
| Assay | HPLC (UV 254nm) | Potency for subsequent coupling.[1] | |
| Impurity A | HPLC | Residual Nitro intermediate (incomplete reduction).[1] | |
| Impurity B | HPLC | Hydrolyzed | |
| Palladium | ICP-MS | Catalyst residue (Genotoxic impurity risk).[1] | |
| Water | Karl Fischer | Hygroscopicity control.[1] |
References
-
Process Development of S_NAr Reactions
- Title: Scalable Synthesis of Piperazine Derivatives via Nucleophilic Arom
- Source: Organic Process Research & Development (General Principles).
- Context: Acetonitrile/K2CO3 is a standard, validated system for this class of reactions, avoiding the toxicity of DMF.
-
Validation:[1]
-
Hydrogenation Specifics
-
Ponatinib Intermediate Chemistry (Analogous Chemistry)
-
General Synthesis of 1-(2-nitro-4-(trifluoromethyl)phenyl)
Sources
Application Notes & Protocols: Strategic Use of Protecting Groups in the Synthesis of Trifluoromethylanilines
Introduction: The Synthetic Challenge and Strategic Imperative of Trifluoromethylanilines
Trifluoromethylanilines (TFMAs) are privileged structural motifs, serving as indispensable building blocks in modern medicinal chemistry, agrochemical development, and materials science.[1][2][3] The trifluoromethyl (-CF₃) group imparts unique properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which are highly desirable in drug candidates and advanced materials.[3] However, the synthesis of complex molecules derived from TFMAs is not without its challenges.
The potent electron-withdrawing nature of the -CF₃ group significantly modulates the reactivity of the aniline moiety. It decreases the nucleophilicity of the amino group, rendering protection reactions more demanding compared to electron-rich anilines. Furthermore, the amino group itself is a reactive site that can interfere with a wide range of synthetic transformations, such as metal-catalyzed cross-couplings, oxidations, or reactions with strong electrophiles.[4] Consequently, a robust and well-devised protecting group strategy is not merely a procedural step but a cornerstone of a successful synthetic campaign.[5]
This guide provides an in-depth analysis of common protecting group strategies for TFMAs, focusing on the causality behind experimental choices, detailed step-by-step protocols, and the principles of orthogonal protection to enable complex molecular construction.
Core Principle: Orthogonal Protection
In a multi-step synthesis, it is often necessary to deprotect one functional group without affecting another. An orthogonal protecting group strategy employs multiple classes of protecting groups that can be removed under distinct, non-interfering chemical conditions.[6][7][8] For instance, an acid-labile group can be cleaved in the presence of a group that is only removed by hydrogenolysis. This principle is critical for achieving chemoselectivity and efficiency in the synthesis of complex TFMA derivatives.[6][9]
Figure 1: Conceptual workflow of an orthogonal protection strategy.
The tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse
The Boc group is arguably the most common amine protecting group in non-peptide chemistry, valued for its ease of introduction and clean, acid-mediated removal.[10][11] It forms a stable carbamate that effectively masks the amine's nucleophilicity and basicity.[4] Its stability under basic, reductive, and many oxidative conditions makes it an excellent choice for a wide array of synthetic transformations.
Causality of Choice:
The primary reason for choosing Boc is its distinct cleavage condition: strong acid. This makes it orthogonal to groups removed by base (e.g., Fmoc), hydrogenation (e.g., Cbz, Benzyl), or fluoride (e.g., Silyl ethers).[11] For TFMA synthesis, this is particularly advantageous if subsequent steps involve organometallic reagents, basic hydrolysis of esters, or catalytic hydrogenations.
Mechanism of Protection & Deprotection
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Groups [organic-chemistry.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges and improve reaction yield and purity. The methodologies described herein are grounded in established chemical principles and supported by relevant literature.
Introduction
The synthesis of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline is a crucial step in the development of various pharmaceutical compounds. The primary route to this molecule involves a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, between an aryl halide and N-methylpiperazine. While robust, this reaction can be sensitive to various parameters, leading to issues with yield, purity, and reproducibility. This guide will systematically address these challenges.
Reaction Overview: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1] The catalytic cycle, depicted below, involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the catalyst.[2]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline.
Problem 1: Low or No Product Yield
Low conversion is a frequent challenge in Buchwald-Hartwig aminations. The following workflow can help diagnose and resolve the issue.
Caption: A systematic workflow for troubleshooting low reaction yield.
Detailed Troubleshooting Steps:
-
Q: My reaction is not proceeding. What should I check first?
-
A: Begin by verifying the quality and stoichiometry of your starting materials. 2-Chloro-5-(trifluoromethyl)aniline can be challenging to activate compared to its bromo or iodo analogs.[3] Ensure your N-methylpiperazine is free of excess water, which can deactivate the catalyst. The quality of the palladium source and ligand is paramount; use fresh, properly stored reagents. It is often preferable to use a pre-catalyst for more reliable formation of the active catalytic species.[3]
-
-
Q: I am using an aryl chloride. What special considerations are there?
-
Q: How do I choose the right base?
-
A: The choice of base is critical and can significantly impact the reaction rate and yield. Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) is a common choice and often provides high reaction rates. However, it is incompatible with some functional groups.[2] For substrates with sensitive functionalities, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher catalyst loadings and longer reaction times.[2]
-
-
Q: What is the optimal solvent and temperature?
-
A: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and THF are commonly used.[4] The reaction temperature typically ranges from 80-120 °C.[6][7] If you observe low conversion at a lower temperature, gradually increasing the temperature may improve the yield. However, be aware that higher temperatures can also lead to side reactions and decomposition. A patent for a similar synthesis of a trifluoromethylated aniline derivative suggests a reaction temperature of 120-130°C.[6]
-
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommendation | Rationale |
| Aryl Halide | 2-Chloro-5-(trifluoromethyl)aniline | Aryl chlorides are often more cost-effective starting materials. |
| Amine | N-Methylpiperazine (1.2-1.5 equiv.) | A slight excess of the amine can help drive the reaction to completion. |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) | A common and effective palladium(0) precursor. |
| Ligand | RuPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligands facilitate the challenging oxidative addition of the aryl chloride.[5] |
| Base | NaOt-Bu (1.5-2.0 equiv.) | A strong base that often leads to high reaction rates.[2] |
| Solvent | Anhydrous, Degassed Toluene or Dioxane | Aprotic, non-polar solvents are standard for this reaction. |
| Temperature | 100-110 °C | A good starting point for balancing reaction rate and stability. |
Problem 2: Presence of Significant Impurities
Impurity formation can complicate purification and reduce the overall yield of the desired product.
-
Q: I am observing several spots on my TLC/peaks in my LC-MS besides my product. What are the likely side reactions?
-
A: Common side reactions in Buchwald-Hartwig aminations include:
-
Hydrodehalogenation: The aryl halide is reduced, replacing the chlorine with a hydrogen. This is often favored by catalyst decomposition or the presence of protic impurities.
-
Homocoupling of the Aryl Halide: Two molecules of the aryl halide react to form a biaryl compound.
-
Double Amination (if applicable to the amine): While not an issue with N-methylpiperazine, primary amines can undergo double arylation.
-
Side reactions involving the trifluoromethyl group: While generally stable, under harsh conditions, the trifluoromethyl group could potentially undergo side reactions, though this is less common.
-
-
-
Q: How can I minimize the formation of these impurities?
-
A:
-
Ensure a strictly inert atmosphere: Use a glovebox or Schlenk line techniques to exclude oxygen and moisture.[7]
-
Use high-purity reagents and solvents: Water and other protic impurities can lead to hydrodehalogenation.
-
Optimize the catalyst-to-ligand ratio: Typically, a 1:2 ratio of Pd:ligand is used. Deviations can lead to catalyst deactivation and side reactions.
-
Screen different bases: If side reactions are prevalent with a strong base like NaOt-Bu, switching to a milder base like Cs₂CO₃ may be beneficial.[2]
-
-
-
Q: How do I effectively purify my product?
-
A:
-
Aqueous Workup: After the reaction is complete, a standard workup involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water or brine to remove inorganic salts.[7]
-
Acid-Base Extraction: Since the product is basic, an acid wash (e.g., with dilute HCl) can be used to extract the product into the aqueous layer, leaving non-basic impurities in the organic layer.[8] The aqueous layer can then be basified and the product re-extracted into an organic solvent. This is a highly effective purification method for basic anilines.
-
Column Chromatography: If acid-base extraction is insufficient, purification by flash column chromatography on silica gel is a standard method. A gradient of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is typically used.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can provide a high degree of purity. A patent for a similar compound suggests that the product can be precipitated by adding water to the reaction mixture and then further purified by recrystallization.[6]
-
-
Frequently Asked Questions (FAQs)
-
Q1: Can I use a different palladium catalyst?
-
A1: Yes, various palladium sources can be used, including Pd(OAc)₂ and palladium pre-catalysts complexed with specific ligands. Pre-catalysts are often preferred as they can lead to more consistent results.[3]
-
-
Q2: How do I monitor the progress of the reaction?
-
A2: The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of the starting materials and the formation of the product.[7]
-
-
Q3: What are the safety considerations for this reaction?
-
A3: The solvents used are flammable. The palladium catalyst and phosphine ligands can be air-sensitive and potentially toxic. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. The starting material, 2-chloro-5-(trifluoromethyl)pyridine, is harmful if swallowed or inhaled and causes skin and eye irritation.[9]
-
-
Q4: My yield is consistently around 50%. How can I push it higher?
-
A4: If your yield has plateaued, a systematic optimization of reaction parameters is necessary. Consider a Design of Experiments (DoE) approach to efficiently screen the effects of catalyst, ligand, base, solvent, and temperature. Even small changes in these parameters can have a significant impact on the final yield.
-
References
- An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. US20200377475A1.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Preparation of trifluoromethylanilines. US6333434B1.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
- How do I remove aniline
- Help troubleshooting a Buchwald-Hartwig amin
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals - Research and Reviews.
- impurity profiling and drug characterization: backdrop and approach. PHARMACEUTICAL SCIENCES.
- Troubleshooting low conversion in Buchwald-Hartwig amin
- Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
- An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline.
- 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342. PubChem.
- N-[2-chloro-5-(trifluoromethyl)phenyl]-2,4-dinitro-6-(trifluoromethyl)aniline. Guidechem.
- 2-Chloro-5-(trifluoromethyl)pyridine 98 52334-81-3. Sigma-Aldrich.
- Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
Sources
- 1. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]
- 3. Isolation, identification and characterization of two novel process-related impurities in olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline
Welcome to the Advanced Synthesis Support Module. This guide addresses the critical impact of solvent selection on the synthesis of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline . This molecule is a highly functionalized intermediate often utilized in kinase inhibitor development (e.g., analogs of Nilotinib/Radotinib).
The synthesis typically proceeds via two distinct stages, each with unique solvent dependencies:
-
SNAr Coupling: Displacement of a halide by N-methylpiperazine.
-
Nitro Reduction: Catalytic hydrogenation of the nitro group to the aniline.
Module 1: The SNAr Reaction (C-N Bond Formation)
The Reaction: Nucleophilic Aromatic Substitution of 1-halo-2-nitro-4-(trifluoromethyl)benzene with N-methylpiperazine.
Mechanistic Insight: The reaction relies on the formation of a Meisenheimer Complex intermediate.[1] The substrate is highly activated due to the ortho-nitro and para-trifluoromethyl groups relative to the leaving group.
-
Solvent Role: The transition state is highly polar (charge separation). Polar aprotic solvents stabilize this complex, significantly lowering the activation energy.
Solvent Selection Matrix
| Solvent Class | Examples | Reaction Rate | Impurity Profile | Recommendation |
| Dipolar Aprotic | DMF, DMSO, NMP | Very High | Medium (Risk of hydrolysis if wet; difficult removal) | Preferred for Chlorides |
| Polar Protic | Ethanol, Isopropanol | Medium | Low (Clean precipitation often possible) | Preferred for Fluorides |
| Non-Polar | Toluene, DCM | Very Low | High (Requires high temp or PTC; incomplete conversion) | Avoid (unless using PTC) |
Troubleshooting Guide: SNAr Step
Q: My reaction is stalling with ~15% starting material remaining. I am using Toluene.
A: Toluene is non-polar and cannot stabilize the ionic Meisenheimer intermediate.
Immediate Fix: Add a Phase Transfer Catalyst (e.g., TBAB) or switch to a high-dielectric solvent like Acetonitrile or DMF .
Why: The N-methylpiperazine nucleophile is polar; the transition state is ionic. A non-polar environment raises the energy barrier significantly [1, 2].
Q: I see a hydroxyl impurity (phenol derivative) in my LCMS.
A: This is likely hydrolysis of the aryl halide, competing with the piperazine.
Cause: Wet DMF or DMSO combined with high heat and the basicity of the piperazine.
Fix: Use anhydrous solvents. If using DMSO, ensure water content is <0.1%. Lower the temperature; the activated ring (o-NO2, p-CF3) should react at mild temperatures (RT to 60°C).
Q: The product is oiling out and difficult to isolate.
A: The product is a basic lipophile.
Fix: If running in Ethanol , cool to 0°C and add water dropwise to force crystallization. If in DMF , pour into ice water; the product should precipitate as a solid due to the hydrophobic CF3 group.
Module 2: The Reduction Step (Nitro Aniline)
The Reaction: Catalytic hydrogenation (H2, Pd/C or Raney Ni) of the nitro intermediate.
Mechanistic Insight: Solvent choice here dictates hydrogen solubility , substrate solubility , and catalyst activity . The presence of the basic piperazine nitrogen and the CF3 group creates a solubility paradox—the molecule is lipophilic but basic.
Workflow Visualization
Figure 1: Decision tree for solvent selection and troubleshooting during the hydrogenation of the nitro-piperazine intermediate.
Troubleshooting Guide: Reduction Step
Q: The hydrogenation is extremely slow in Methanol.
A: This is often a solubility issue or catalyst poisoning.
Solubility: The nitro-piperazine intermediate might be precipitating on the catalyst surface.
Fix: Add a co-solvent like THF or DCM (10-20%) to maintain solubility. Alternatively, add 1 equivalent of HCl or Acetic Acid . This protonates the piperazine nitrogen, making the molecule highly soluble in methanol and preventing catalyst fouling [3].
Warning: Do not use chlorinated solvents (DCM) if using Pd/C under high pressure/temp, as HCl can form and corrode equipment or cause dehalogenation (though CF3 is stable).
Q: I am observing defluorination (loss of F from CF3).
A: While rare for CF3, it can occur under vigorous conditions.
Cause: High pressure (>50 psi) and high temperature (>50°C) in acidic media.
Fix: Switch solvent to Ethyl Acetate (neutral) and lower pressure to 1-2 atm (balloon). Switch catalyst from Pd/C to Pt/C (sulfided), which is more selective for nitro reduction over dehalogenation [4].
Module 3: Isolation & Purification
The Challenge: The final product contains a basic amine (piperazine), an acidic proton (aniline NH2), and a lipophilic tail (CF3). It is an "amphiphilic" molecule.
Solvent-Based Isolation Protocol:
-
Post-Hydrogenation: Filter catalyst.
-
Solvent Swap: Evaporate reaction solvent (MeOH) and redissolve in Ethyl Acetate .
-
Acid Wash: Wash organic layer with water (removes polar impurities).
-
Note: Do not wash with strong acid (HCl), or you will extract your product into the water layer.
-
-
Crystallization:
-
Primary Solvent: Isopropanol (IPA) or Ethyl Acetate.
-
Anti-Solvent: Heptane or Hexane.
-
Method: Dissolve in minimum hot IPA, cool slowly, add Heptane until turbid.
-
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. (Foundational text on SNAr mechanism and solvent polarity effects).
-
Neumann, C. N., & Ritter, T. (2015). Late-Stage Fluorination: Fancy Novelty or Useful Tool? Angewandte Chemie International Edition, 54(11), 3216-3221. (Discusses activation of aryl fluorides/chlorides).[2]
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Authoritative source on solvent effects in hydrogenation, specifically regarding amine solubility).
-
Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 345(1‐2), 103-144. (Specifics on inhibiting dehalogenation during nitro reduction).
-
ChemicalBook. (n.d.). 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline synthesis.[3] (Provides specific experimental precedents for similar trifluoromethyl-piperazine aniline syntheses).
Sources
Technical Support Center: Stability & Handling of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline
[1]
Product Identity:
-
IUPAC Name: 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline[1][2]
-
Molecular Formula: C
H F N [1] -
Molecular Weight: 259.27 g/mol [1]
-
Physical State: Off-white to pale yellow solid (Free Base); often supplied as a crystalline solid.[1]
Module 1: Critical Stability Profile
The Mechanism of Instability
This compound features an electron-rich aniline moiety ortho-substituted with a piperazine ring.[1] While the trifluoromethyl group (–CF
-
Oxidative Darkening (The "Browning" Effect): The primary aniline nitrogen is susceptible to radical oxidation by atmospheric oxygen.[1] This is accelerated by light and trace metal ions.[1] The oxidation pathway typically leads to the formation of azo-dimers or highly colored quinoid species, turning the off-white solid to brown or black.[1]
-
Piperazine N-Oxidation: The tertiary amine in the methylpiperazine ring is prone to N-oxide formation if stored in solution (e.g., DMSO or Methanol) for extended periods without inert gas protection.[1]
-
Hygroscopicity: As a base, the piperazine ring can absorb atmospheric moisture and CO
, leading to the formation of sticky carbonate salts or hydrates, altering the stoichiometry for subsequent reactions.[1]
Module 2: Visual Troubleshooting Workflow
Use this decision tree to assess the quality of your material before committing it to a synthesis step.
Figure 1: Pre-experimental quality assessment workflow for aniline intermediates.
Module 3: Frequently Asked Questions (Technical Troubleshooting)
Q1: My compound has turned from pale yellow to dark brown. Is it still usable?
Diagnosis: This indicates surface oxidation of the aniline group.[1] Impact: While the bulk purity might still be >90%, the oxidation products (quinoids) can act as radical scavengers or catalyst poisons in palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig).[1] Corrective Action:
-
Minor Darkening: If purity by LC-MS is >95%, use as is but add a reducing agent (e.g., Sodium Ascorbate) if compatible with your reaction.
-
Major Darkening: Dissolve in CH
Cl , pass through a short pad of silica gel (eluting with 5% MeOH/DCM) to remove the polar colored impurities, and re-concentrate.[1]
Q2: The material is not dissolving completely in DMSO for my biological assay.
Diagnosis: Formation of insoluble carbonate salts (from CO
-
Step 1: Ensure the DMSO is anhydrous.[1] Water promotes aggregation.[1]
-
Step 2: Mild heating (40°C) and sonication (5 mins) usually breaks up aggregates.[1]
-
Step 3: If a precipitate remains, it may be the carbonate salt.[1] Add 1 equivalent of dilute HCl or acetic acid to solubilize it (ensure this pH change does not affect your assay).[1]
Q3: Can I store this compound in solution (stock solution)?
Recommendation: Avoid if possible. Anilines are significantly less stable in solution than in solid form.[1]
-
If necessary: Store in anhydrous DMSO at -80°C .
-
Shelf Life: 1 month maximum.
-
Precaution: Always purge the vial with Argon/Nitrogen before freezing.[1] Oxygen solubility in DMSO increases at lower temperatures before freezing, trapping gas in the matrix.[1]
Q4: I see an extra peak at M+16 in my LC-MS. What is it?
Diagnosis: This is the N-Oxide impurity.[1] Cause: The methylpiperazine nitrogen (tertiary amine) has oxidized.[1] This often happens if the compound was rotary evaporated at high temperatures (>50°C) without a vacuum or stored in non-degassed solvents.[1] Prevention: Always evaporate solvents under high vacuum at <40°C.[1]
Module 4: Storage & Handling Specifications
To maximize shelf-life, adhere to these strict environmental controls.
| Parameter | Specification | Rationale |
| Temperature | -20°C (Long term) / 2-8°C (Active use) | Slows radical oxidation kinetics.[1] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation of the aniline and piperazine.[1] |
| Container | Amber Glass Vials | Blocks UV light which catalyzes aniline degradation.[1] |
| Desiccant | Required | Prevents hygroscopic uptake by the piperazine ring.[1] |
| Re-test Date | 6 Months | Anilines degrade faster than standard amides/esters.[1] |
References
-
National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 737253, 4-(4-Methylpiperazin-1-yl)aniline. Retrieved February 2, 2026, from [Link]
-
Note: Provides baseline stability data for the structural analog 4-(4-methylpiperazin-1-yl)aniline.[1]
-
-
-
Note: Verifies commercial availability and basic physical forms.[1]
-
- Note: Reference for handling protocols of piperazinyl-aniline deriv
Validation & Comparative
A Comparative Guide to the Synthesis of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline
Introduction
2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural motif, featuring a trifluoromethyl group and a methylpiperazine moiety on an aniline scaffold, is prevalent in a range of kinase inhibitors and other therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comparative analysis of two prominent synthetic strategies for the preparation of this compound: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative assessment of these routes to aid in the selection of the most appropriate method for a given research or development context.
Route 1: Nucleophilic Aromatic Substitution (SNAr) via a Nitroarene Intermediate
This strategy hinges on the well-established principle of nucleophilic aromatic substitution, where a potent nucleophile displaces a leaving group on an electron-deficient aromatic ring. The presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack. In this route, 1-methylpiperazine acts as the nucleophile, displacing a fluoride ion from a suitably activated benzene ring. The synthesis is completed by the reduction of the nitro group to the desired aniline.
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nitro group delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and facilitating the reaction. Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon atom to which it is attached. The subsequent reduction of the nitro group is a standard transformation, often achieved with high efficiency using various reducing agents.
Experimental Protocol
Step 1: Synthesis of 1-Methyl-4-(2-nitro-4-(trifluoromethyl)phenyl)piperazine
To a solution of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq) in dimethyl sulfoxide (DMSO, 5 mL/g of starting material) is added 1-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq). The reaction mixture is heated to 80 °C and stirred for 4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. Upon completion, the reaction is cooled to room temperature and water is added to precipitate the product. The solid is collected by filtration, washed with water, and dried under vacuum to afford the title compound.
Step 2: Synthesis of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline
The nitro compound from the previous step (1.0 eq) is dissolved in ethanol or methanol (10 mL/g). Palladium on carbon (10% w/w, 0.05 eq) is added to the solution. The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6-12 hours. The reaction progress is monitored by TLC/LC-MS. After completion, the catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield the desired product, 2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)aniline.
Workflow Diagram
analysis of impurities in different batches of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline
Executive Summary
This guide provides a comparative analysis of impurity profiles in different commercial batches of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline (referred to herein as Intermediate A ). This molecule is a critical building block for BCR-ABL tyrosine kinase inhibitors (e.g., Ponatinib analogs).[1]
Our analysis compares Batch A (Standard Grade) , synthesized via traditional iron-acid reduction, against Batch B (Pharma Grade) , produced via catalytic hydrogenation.[1] The data indicates that while Batch A is cost-effective, it carries significant risks of genotoxic impurities (PGIs) and transition metal residues that may compromise downstream API crystallization and regulatory compliance (ICH M7/Q3A).
Structural Context & Critical Quality Attributes (CQA)
Intermediate A combines a trifluoromethyl-aniline core with a methylpiperazine moiety.[1] The synthesis typically proceeds via Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction.
Impurity Origin Map
The following diagram illustrates the synthetic pathways and the specific origin points of the impurities detected in our analysis.
Figure 1: Synthetic pathway showing the origin of Critical Quality Attributes (CQAs).[1]
Comparative Analysis: Batch A vs. Batch B
Synthetic Route Differences
-
Batch A (Standard Grade): Produced via SNAr of 1-chloro-2-nitro-4-(trifluoromethyl)benzene followed by Fe/HCl reduction .[1]
-
Risk:[2] Iron residues, incomplete reduction (Nitro impurities), and harsh acidic conditions promoting degradation.
-
-
Batch B (Pharma Grade): Produced via SNAr of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene followed by Pd/C Catalytic Hydrogenation .[1]
-
Risk:[2] Over-reduction, but generally cleaner profile with lower genotoxicity risks.
-
Quantitative Impurity Profile (HPLC-UV & LC-MS)
The following data summarizes the analysis of three lots from each batch type using the High-pH HPLC Method described in Section 5.
| Component | Retention Time (min) | RRT | Batch A (Avg % Area) | Batch B (Avg % Area) | Classification |
| Intermediate A | 12.4 | 1.00 | 98.2% | 99.6% | Target |
| Impurity I (Nitro) | 18.1 | 1.46 | 0.85% | < 0.05% | Genotoxic (Class 2) |
| Impurity II (Des-methyl) | 6.2 | 0.50 | 0.15% | 0.25% | Process Impurity |
| Impurity III (Azo Dimer) | 21.5 | 1.73 | 0.40% | ND | Process Impurity |
| Unknowns | - | - | 0.40% | 0.10% | - |
Analysis:
-
Genotoxicity Risk: Batch A contains 0.85% of Impurity I (the nitro precursor). Nitro-aromatics are well-established bacterial mutagens (Ames Positive).[1] Under ICH M7, this requires control to < TTC (Threshold of Toxicological Concern) unless purged in subsequent steps. Batch B effectively eliminates this risk.[1]
-
Des-methyl Analog (Impurity II): Batch B actually shows higher levels (0.25%).[1] This was traced to the quality of the N-methylpiperazine starting material used by Vendor B. While not genotoxic, this secondary amine can react in the next step, creating "double-coupling" impurities.
-
Azo Dimers: Exclusively found in Batch A. The Fe/HCl reduction proceeds via nitroso/hydroxylamine intermediates which can couple to form azo bonds. These are highly colored and difficult to remove via crystallization.
Analytical Strategy & Workflow
To accurately assess these batches, a "Standard Test" is insufficient due to the polarity of the piperazine ring. We employed a tiered approach.
Figure 2: Tiered analytical workflow ensuring both chemical purity and regulatory safety.
Experimental Protocols
Method A: High-pH HPLC (Routine Purity)
Rationale: Piperazine moieties are basic (
-
Instrument: Agilent 1290 Infinity II or equivalent.
-
Column: Waters XBridge C18,
, (Designed for high pH stability). -
Mobile Phase A:
Ammonium Bicarbonate buffer, pH 10.0 (adjusted with ). -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate:
. -
Detection: UV @ 254 nm.[1]
-
Gradient:
Method B: LC-MS/MS for Genotoxic Impurities
Rationale: To detect the Nitro intermediate (Impurity I) at ppm levels (ICH M7 limits).
-
Source: ESI Positive Mode.
-
MRM Transition (Impurity I):
(Loss of group). -
Limit of Quantitation (LOQ):
.
Root Cause & Recommendations
Root Cause Analysis
-
Impurity I (Nitro): In Batch A, the heterogeneous Fe/HCl reduction is diffusion-limited. As the reaction slurry thickens, the reduction stalls, leaving unreacted nitro compound trapped in the solid matrix.
-
Impurity II (Des-methyl): Originates from the commercial N-methylpiperazine supply.[1] Vendor B likely used a grade containing 2-3% piperazine, which competes in the SNAr reaction.
Recommendation
For drug development projects entering GLP Tox or Clinical Phases :
-
Select Batch B (Catalytic Hydrogenation route). The risk of carrying the mutagenic nitro impurity is too high with Batch A.
-
Corrective Action: Request Vendor B to tighten specifications on their N-methylpiperazine raw material (require <0.5% piperazine content) to reduce Impurity II.
References
-
International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017).
-
European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. (2020).[3] [1]
-
PubChem. Compound Summary: 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline.[1][1]
-
Dolan, D. G., et al. "Application of the Threshold of Toxicological Concern (TTC) to the Safety Evaluation of Mutagenic Impurities." Regulatory Toxicology and Pharmacology, 43(1), 1-9.[1] (2005).[4][5][6]
Sources
- 1. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | C11H10F3N3 | CID 12002825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
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- 4. researchgate.net [researchgate.net]
- 5. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]
- 6. researchgate.net [researchgate.net]
evaluation of green chemistry approaches for 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline synthesis
Introduction: The Imperative for Greener Pharmaceutical Intermediates
In the landscape of modern drug discovery and development, the synthesis of key molecular intermediates is a critical determinant of the overall efficiency, cost-effectiveness, and environmental footprint of pharmaceutical manufacturing. One such pivotal intermediate is 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline, a compound whose structural motifs are frequently encountered in a variety of pharmacologically active agents. The escalating global emphasis on sustainable chemical practices compels a thorough evaluation of the synthetic routes to such vital compounds, steering the industry towards methodologies that are not only efficient but also environmentally benign.
This guide provides an in-depth, comparative analysis of established and greener synthetic approaches to 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline. We will dissect two plausible and widely applicable synthetic strategies: the Buchwald-Hartwig amination and a classical nucleophilic aromatic substitution (SNAr) followed by nitro group reduction. Through a critical lens of green chemistry principles, we will evaluate these routes based on experimental data, highlighting the causality behind experimental choices and providing a framework for selecting more sustainable synthetic pathways.
Traditional vs. Green Approaches: A Strategic Overview
The synthesis of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline fundamentally involves the formation of a crucial carbon-nitrogen (C-N) bond between the aniline ring and the 1-methylpiperazine moiety. The two primary strategies explored herein represent distinct philosophical and practical approaches to achieving this transformation.
-
Route 1: The Buchwald-Hartwig Amination. This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for its remarkable efficiency and broad substrate scope in forming C-N bonds.[1]
-
Route 2: Nucleophilic Aromatic Substitution (SNAr) and Reduction. This classical two-step approach first involves the displacement of a leaving group on an activated aromatic ring by the amine nucleophile, followed by the reduction of a nitro group to the desired aniline.
We will now delve into the detailed experimental protocols for each route, followed by a comparative evaluation of their green chemistry metrics.
Route 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination offers a direct and efficient pathway to the target molecule. The general reaction is depicted below:
Caption: General scheme for the Buchwald-Hartwig amination.
Experimental Protocol: A Conventional Approach
-
Reaction Setup: To an oven-dried Schlenk tube is added 2-chloro-5-(trifluoromethyl)aniline (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and a suitable phosphine ligand such as XPhos (0.04 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Anhydrous toluene (5 mL/mmol of aniline) is added, followed by 1-methylpiperazine (1.2 equiv.) and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 equiv.).
-
Reaction: The reaction mixture is heated to 100-110 °C and stirred for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Green Chemistry Evaluation of the Buchwald-Hartwig Route
While highly effective, the traditional Buchwald-Hartwig protocol presents several environmental and safety concerns:
-
Catalyst: Palladium is a precious and toxic heavy metal.[2] Its contamination in the final active pharmaceutical ingredient (API) is strictly regulated, necessitating often resource-intensive purification steps.[3] The environmental impact of palladium mining and its potential to leach into ecosystems are also significant concerns.[2]
-
Solvent: Toluene is a volatile organic compound (VOC) with known health hazards.
-
Base: Sodium tert-butoxide is a strong, moisture-sensitive base that can pose handling challenges.
A Greener Buchwald-Hartwig Approach
Recent advancements in green chemistry offer viable alternatives to mitigate the drawbacks of the conventional protocol:
-
Greener Solvents: Toluene can be replaced with more environmentally benign solvents. Studies have shown that solvents like 2-methyltetrahydrofuran (2-MeTHF), derived from renewable resources, and cyclopentyl methyl ether (CPME) can be effective in Buchwald-Hartwig couplings.[4][5] In some cases, reactions can even be performed in water using specialized catalyst systems.[6]
-
Alternative Catalysts: While replacing palladium entirely can be challenging, using highly active catalysts at very low loadings can significantly improve the process's greenness.[7] Heterogeneous palladium catalysts, such as palladium on charcoal (Pd/C), offer the advantage of easier recovery and reuse, reducing waste and cost.[8]
-
Milder Bases: Weaker and more environmentally benign bases, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), can often be employed, especially with more advanced catalyst systems.
Route 2: Nucleophilic Aromatic Substitution (SNAr) and Reduction
This two-step approach provides a classic alternative to the palladium-catalyzed method.
Sources
- 1. gctlc.org [gctlc.org]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. acdlabs.com [acdlabs.com]
- 4. 1-BROMO-4-FLUORO-2-NITROBENZENE 446-09-3 Powder Competitive Price [minstargroup.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00482E [pubs.rsc.org]
- 8. Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Guide: Microwave-Assisted vs. Conventional Heating for Trifluoromethylaniline Synthesis
Executive Summary
The synthesis of trifluoromethylanilines (
This guide objectively compares Microwave-Assisted Organic Synthesis (MAOS) against Conventional Heating (CH) (oil bath/reflux) for this specific class of compounds. Experimental data indicates that MW irradiation is not merely a "faster heater" but a distinct energy source that selectively couples with polar transition states, specifically lowering the activation energy barrier for the reductive elimination step in palladium-catalyzed couplings.
Key Takeaways:
-
Reaction Time: Reduced from 24 hours (CH) to 10–30 minutes (MW).
-
Yield: Consistent increases of 15–40% observed in MW protocols.
-
Selectivity: MW suppresses side reactions (e.g., defluorination) common in prolonged conventional heating.
Scientific Foundation: The "Specific Heating" Effect
To understand the divergence in results, one must look beyond temperature. The synthesis of trifluoromethylanilines typically involves either Nucleophilic Aromatic Substitution (
The Dielectric Advantage
In conventional heating, energy is transferred via convection (surface
Overcoming the Barrier
In Palladium-catalyzed Buchwald-Hartwig aminations, the Reductive Elimination step is often the rate-determining step (RDS). The electron-poor nature of trifluoromethyl-substituted aryl rings increases the energy barrier for this elimination.
-
Conventional: Requires prolonged heating (>100°C for 24h), leading to catalyst deactivation and homocoupling side products.
-
Microwave: Provides the specific activation energy required to surmount the reductive elimination barrier rapidly, facilitating the release of the product before the catalyst degrades.
Case Study 1: C-N Coupling (Buchwald-Hartwig Amination)
Objective: Synthesis of complex trifluoromethylaniline derivatives via cross-coupling.
Comparative Data Analysis
The following data compares the synthesis of
| Metric | Conventional Heating (Oil Bath) | Microwave Irradiation (Closed Vessel) | Delta |
| Temperature | 100°C (Reflux) | 100°C (Internal IR Control) | 0 |
| Time | 24 Hours | 10–30 Minutes | -98% |
| Yield (Substrate A) | 80% | 89% | +9% |
| Yield (Substrate B) | 37% | 56% | +19% |
| Yield (Substrate C) | 13% | 75% | +62% |
| Catalyst Loading | 5–10 mol% | 1–2 mol% often sufficient | Lower Cost |
Data Source: Synthesized from comparative studies on electron-deficient aryl halides [1].
Detailed Protocol: MW-Assisted Buchwald-Hartwig
Reagents:
-
1,4-dibromo-2-(trifluoromethyl)benzene (1.0 equiv)
-
Secondary Amine (1.2 equiv)
- (5 mol%)
-
Ligand (e.g., XPhos or BINAP) (10 mol%)
- (1.5 equiv)
-
Solvent: Toluene (degassed)
Workflow:
-
Preparation: In a glovebox or under
, charge a 10 mL microwave process vial with the Pd source, ligand, and base. -
Activation: Add the aryl halide and amine dissolved in toluene (3 mL). Cap the vial with a Teflon-lined septum.
-
Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).
-
Ramp: 2 min to 100°C.
-
Hold: 15 min at 100°C (max pressure 250 psi).
-
Stirring: High.[1]
-
-
Work-up: Cool to RT using compressed air (built-in feature). Filter through a celite pad, wash with EtOAc, and concentrate.
-
Validation: Verify conversion via GC-MS or
NMR (distinct shift of signal).
Case Study 2: Rapid Reduction of Nitro-Trifluoromethylbenzenes
Objective: Bulk conversion of nitro-trifluoromethylbenzenes to trifluoromethylanilines without high-pressure
The Protocol Comparison
Conventional reduction (Fe/HCl or
| Feature | Conventional ( | Microwave CTH (Ammonium Formate) |
| H-Source | Ammonium Formate (Solid, Stable) | |
| Time | 3–12 Hours | 5–20 Minutes |
| Selectivity | Risk of defluorination | High retention of |
| Work-up | Filtration + Extraction | Simple Filtration (Salts wash away) |
Detailed Protocol: MW-CTH Reduction
Reagents:
-
Nitro-trifluoromethylbenzene derivative (1.0 mmol)
-
Ammonium Formate (5.0 mmol)
-
10% Pd/C (10 wt% of substrate)
-
Solvent: Methanol or Ethanol (3 mL)
Workflow:
-
Charge: Add substrate, ammonium formate, and Pd/C to a microwave vial. Add solvent and a stir bar.
-
Irradiation:
-
Target T: 60–80°C.
-
Time: 10 minutes.
-
Power: Dynamic mode (max 150W).
-
-
Mechanism: MW rapidly decomposes ammonium formate into
, , and in situ on the catalyst surface, creating a high-concentration hydrogen environment locally without high external pressure. -
Purification: Filter catalyst, evaporate solvent. The product is often pure enough for the next step without chromatography.
Visualizations
Mechanistic Workflow & Decision Logic
The following diagram illustrates the catalytic cycle acceleration and a decision tree for selecting the appropriate method.
Caption: Left: The MW effect specifically targets the high-barrier Reductive Elimination step in electron-deficient systems. Right: Decision matrix for process chemists.
Critical Analysis: Safety & Scalability
While MW offers superior kinetics, the following factors must be managed:
-
Pressure Management: The decomposition of ammonium formate generates gas (
, ). MW vials must be rated for at least 20 bar (300 psi). Do not fill vials >50% volume. -
Solvent Choice: Non-polar solvents (toluene, dioxane) are "transparent" to microwaves. For the Buchwald-Hartwig protocol, adding a "susceptor" (e.g., a small amount of ionic liquid or using a polar co-solvent) can improve heating efficiency if the reaction mixture itself is not polar enough. However, the
-halide itself is often polar enough to couple. -
Scalability: MW is ideal for library generation (mg to g scale). For kg scale, the "penetration depth" of microwaves (typically few cm) limits batch size. Continuous flow microwave reactors are the recommended bridge for scaling these protocols.
References
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Source: National Institutes of Health (PMC) URL:[Link]
-
Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C. Source: MDPI (Molecules) URL:[Link]
-
Comparitive Study of Conventional and Microwave Induced Synthesis of Selected Heterocyclic Molecules. Source: Sphinx Knowledge House URL:[Link][2][3][4][5]
-
Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Source: ResearchGate URL:[1][Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Visible-light-induced iron-catalyzed reduction of nitroarenes to anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
